![molecular formula C23H24N4O2 B2430073 3-(3,4-dimetoxi fenil)-2,5-dimetil-N-(3-metilfenil) pirazolo[1,5-a]pirimidin-7-amina CAS No. 890631-46-6](/img/structure/B2430073.png)
3-(3,4-dimetoxi fenil)-2,5-dimetil-N-(3-metilfenil) pirazolo[1,5-a]pirimidin-7-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds with a fused pyrazole and pyrimidine ring . These compounds have been of interest in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazolo[1,5-a]pyrimidine core with various substitutions. The 3,4-dimethoxyphenyl and 3-methylphenyl groups are likely attached to the pyrazolo[1,5-a]pyrimidine core at the 3 and N positions, respectively .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, properties such as solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Las pirazolinas, incluyendo derivados como nuestro compuesto, han mostrado potencial antibacteriano. Los investigadores han informado de su eficacia contra varias cepas bacterianas, lo que las convierte en candidatas prometedoras para combatir las infecciones .
Propiedades Antifúngicas
El mismo andamiaje de pirazolina ha demostrado actividad antifúngica. Estos compuestos pueden inhibir el crecimiento de hongos y podrían explorarse más a fondo para el desarrollo de agentes antifúngicos .
Aplicaciones Antiparasitarias
Las pirazolinas se han investigado por sus efectos antiparasitarios. Si bien se necesita más investigación, estos compuestos podrían desempeñar un papel en el tratamiento de enfermedades parasitarias .
Efectos Antiinflamatorios
Algunas pirazolinas exhiben propiedades antiinflamatorias. Al modular las vías inflamatorias, pueden contribuir al manejo de las condiciones inflamatorias .
Potencial Antioxidante
El estrés oxidativo está implicado en diversas enfermedades. Las pirazolinas, incluido nuestro compuesto, se han estudiado por su actividad antioxidante. Pueden eliminar los radicales libres y proteger las células del daño oxidativo .
Actividad Antitumoral
Los investigadores han explorado las pirazolinas como posibles agentes antitumorales. Si bien se necesitan más estudios, su capacidad para inhibir el crecimiento de las células cancerosas las convierte en un área de investigación interesante .
Además, cabe destacar que nuestro compuesto específico, 3-(3,4-dimetoxi fenil)-2,5-dimetil-N-(3-metilfenil) pirazolo[1,5-a]pirimidin-7-amina, se ha estudiado en el contexto de la neurotoxicidad. Se probó su efecto sobre la actividad de la acetilcolinesterasa (AchE) y los niveles de malondialdehído (MDA) en el cerebro de alevines de trucha arcoíris. Los resultados indicaron que no afectó significativamente al estrés oxidativo en el modelo experimental .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, through hydrogen bonding . The interaction involves the cyano group in the pyrimidine ring and the amino group of the pyrimidine . This binding affinity leads to changes in the activity of the enzyme, which can influence various cellular processes.
Pharmacokinetics
It’s suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This characteristic could impact the compound’s bioavailability and its ability to reach its target within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can affect different cellular components negatively . Therefore, the compound’s efficacy could potentially be influenced by the level of oxidative stress in the cellular environment.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-9-10-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUFPMAXHKBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
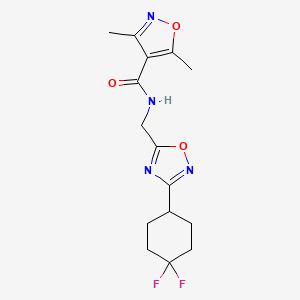
![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)
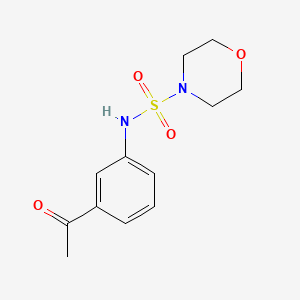
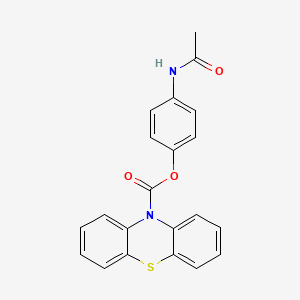

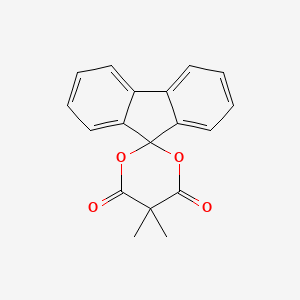
![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)
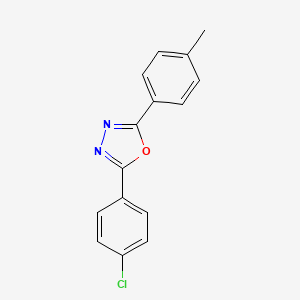



![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
